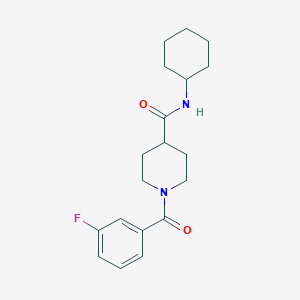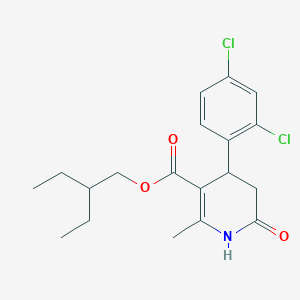![molecular formula C18H16BrN3O4 B4614999 2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4614999.png)
2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar oxadiazole derivatives involves multi-step organic reactions starting from variously substituted or unsubstituted aromatic organic acids, which are then converted into corresponding esters, hydrazides, and subsequently into oxadiazole derivatives through cyclization. The final compounds are often obtained by coupling oxadiazole intermediates with different bromoacetamide derivatives in the presence of a solvent like DMF (N,N-dimethylformamide) and bases such as sodium hydride (NaH) (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one involves a central oxadiazole ring, which is known for its stability and potential bioactivity. The structural elucidation of such compounds is typically confirmed using spectroscopic methods such as 1H-NMR, IR, and mass spectral data. These techniques provide detailed insights into the molecular framework and the spatial arrangement of different functional groups contributing to the compound's properties (Gul et al., 2017).
Scientific Research Applications
Antimicrobial and Antitumor Activity
A study by Kaya et al. (2017) explored the antimicrobial and antitumor properties of various oxadiazole derivatives, including compounds related to 2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. These compounds showed promising results against gram-negative bacteria, and one of the compounds demonstrated significant inhibitory activity against human tumor cell lines A549 (lung cancer) and MCF-7 (breast cancer), without affecting healthy cells (Kaya et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related 1,3,4-oxadiazole derivatives, including the focus compound, have been detailed in various studies. These compounds are synthesized using methods like esterification and cyclization, and their structures are confirmed through spectral studies (Fuloria et al., 2014).
Pharmacological Potential
Panchal et al. (2020) investigated the pharmacological potential of similar 1,3,4-oxadiazole derivatives. These compounds, including variants of the focus compound, showed considerable inhibition of cell growth in the context of small lung cancer, suggesting their potential as chemotherapeutic agents (Panchal et al., 2020).
Cytotoxicity and Anti-inflammatory Activity
Rani et al. (2016) explored the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives. The presence of bromo and other groups in the phenoxy nucleus was found to be critical in determining the activity of these compounds (Rani et al., 2016).
Radical Scavenging Activity
Li et al. (2012) identified novel bromophenols, structurally related to the focus compound, from marine algae. These compounds exhibited potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-24-14-6-2-12(3-7-14)18-21-17(26-22-18)10-20-16(23)11-25-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWTJOGENEQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614918.png)
![8-chloro-2-(2-chlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4614946.png)

![4-{1-cyano-2-[5-(4-fluoro-2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B4614955.png)
![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4614968.png)
![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)
![4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4614971.png)
![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)
![2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4614983.png)
![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4614994.png)
![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)
